5-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione typically involves the reaction of 4-methylbenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-methylphenyl-1,3,4-oxadiazole-2-thione. This intermediate is then reacted with morpholine and formaldehyde under reflux conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
5-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Methylthiomorpholine: Similar in structure but lacks the oxadiazole ring.
Morpholin-4-ium 5-cyano-6-(4-methylphenyl)-4-(morpholin-4-yl)pyrimidin-2-ylamide: Contains a morpholine ring and a phenyl group but differs in the core structure.
Uniqueness
5-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione is unique due to its oxadiazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H17N3O2S |
---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
5-(4-methylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C14H17N3O2S/c1-11-2-4-12(5-3-11)13-15-17(14(20)19-13)10-16-6-8-18-9-7-16/h2-5H,6-10H2,1H3 |
InChI Key |
LORHBMXEBHNKDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.